Cas no 131885-79-5 (1-(3,4-Diaminophenyl)-1h-imidazole)
1-(3,4-Diaminophenyl)-1h-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-amino-5-imidazol-1-ylaniline
- 1-(3,4-DIAMINOPHENYL)-1H-IMIDAZOLE
- 4-imidazol-1-ylbenzene-1,2-diamine
- 1,2-Benzenediamine, 4-(1H-imidazol-1-yl)-
- RCHSUVGEODCRJC-UHFFFAOYSA-N
- 4-(1H-imidazol-1-yl)benzene-1,2-diamine
- 1-(3,4-Diaminophenyl)-1h-imidazole
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- MDL: MFCD08310569
- Inchi: 1S/C9H10N4/c10-8-2-1-7(5-9(8)11)13-4-3-12-6-13/h1-6H,10-11H2
- InChI Key: RCHSUVGEODCRJC-UHFFFAOYSA-N
- SMILES: N1(C=NC=C1)C1C=CC(=C(C=1)N)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- Topological Polar Surface Area: 69.9
1-(3,4-Diaminophenyl)-1h-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | P41699-1G |
1-(3,4-Diaminophenyl)-1H-imidazole |
131885-79-5 | 95% | 1G |
$375 | 2023-09-15 | |
| Ambeed | A687655-100mg |
4-(1H-Imidazol-1-yl)benzene-1,2-diamine |
131885-79-5 | 95% | 100mg |
$86.0 | 2024-04-24 | |
| Ambeed | A687655-250mg |
4-(1H-Imidazol-1-yl)benzene-1,2-diamine |
131885-79-5 | 95% | 250mg |
$146.0 | 2024-04-24 | |
| Ambeed | A687655-1g |
4-(1H-Imidazol-1-yl)benzene-1,2-diamine |
131885-79-5 | 95% | 1g |
$392.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1440935-1g |
4-(1H-Imidazol-1-yl)benzene-1,2-diamine |
131885-79-5 | 95% | 1g |
¥3968.00 | 2024-08-09 |
1-(3,4-Diaminophenyl)-1h-imidazole Suppliers
1-(3,4-Diaminophenyl)-1h-imidazole Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1-(3,4-Diaminophenyl)-1h-imidazole
Introduction to 1-(3,4-Diaminophenyl)-1H-Imidazole (CAS No. 131885-79-5)
1-(3,4-Diaminophenyl)-1H-imidazole, with the CAS number 131885-79-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted imidazole ring and a diaminoaryl group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The imidazole ring, a fundamental component of 1-(3,4-Diaminophenyl)-1H-imidazole, is known for its ability to form hydrogen bonds and coordinate with metal ions. This property makes it particularly useful in the design of ligands for metalloenzymes and metalloproteins. The diaminoaryl group, on the other hand, can participate in various chemical reactions and interactions, enhancing the compound's reactivity and functional versatility.
Recent studies have explored the potential of 1-(3,4-Diaminophenyl)-1H-imidazole in several areas of biomedical research. One notable application is its use as a scaffold for the development of novel antifungal agents. Imidazole derivatives are well-known for their antifungal properties, and the substitution with a diaminoaryl group has been shown to enhance these properties by improving the compound's ability to disrupt fungal cell membranes.
In addition to antifungal activity, 1-(3,4-Diaminophenyl)-1H-imidazole has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to modulate the activity of kinases and other enzymes that play crucial roles in cancer progression.
The pharmacokinetic properties of 1-(3,4-Diaminophenyl)-1H-imidazole have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target sites in the body and exert its intended biological effects.
To further enhance the therapeutic potential of 1-(3,4-Diaminophenyl)-1H-imidazole, researchers have explored various chemical modifications. For example, substituting different functional groups on the imidazole ring or the diaminoaryl group can alter the compound's physicochemical properties and biological activities. These modifications can lead to improved drug-like properties, such as increased solubility, stability, and selectivity.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,4-Diaminophenyl)-1H-imidazole in treating specific diseases. Early results from these trials have shown promising outcomes, with the compound demonstrating significant therapeutic benefits in preclinical models. However, more extensive studies are needed to fully understand its potential applications and to optimize its use in clinical settings.
In conclusion, 1-(3,4-Diaminophenyl)-1H-imidazole (CAS No. 131885-79-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing drug discovery and development.
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